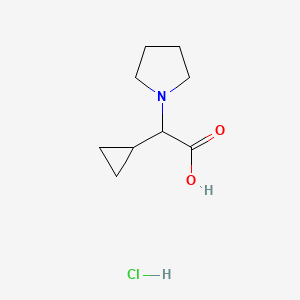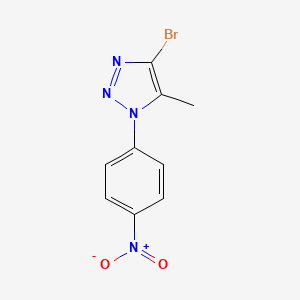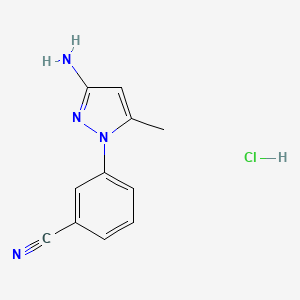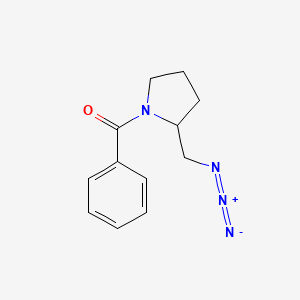
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile
説明
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .科学的研究の応用
Spiroxindole Derivatives Synthesis
- A series of spiroxindole derivatives, including thiazolo pyrrolidine benzimidazole derivatives, were synthesized using 1,3-dipolar cycloaddition reactions. These compounds, derived from similar chemical structures, demonstrate the potential for complex organic synthesis applications (Poomathi et al., 2015).
Antimicrobial Activity
- Novel derivatives such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, which are structurally related, have been synthesized and evaluated for antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
- Synthesized benzotriazole derivatives, including thiazolopyridine derivatives, showed promising antimicrobial and antifungal properties (Al-Omran, El-Khair, & Mohareb, 2002).
Ultrasound Synthesis of Triazoles
- The use of ultrasound irradiation facilitated the synthesis of triazoles tethering bioactive benzothiazole nucleus, highlighting advanced techniques in chemical synthesis (Rezki, 2016).
Green Chemistry Applications
- A green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile was developed, demonstrating the potential for environmentally friendly synthesis approaches (Balwe, Shinde, & Jeong, 2016).
Fluorescent Properties
- Certain derivatives such as oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole showed potential as fluorescent agents, which could have applications in material sciences (Rangnekar & Rajadhyaksha, 1986).
Molecular Docking Studies
- Benzothiazolopyridine compounds were synthesized and analyzed through molecular docking studies, which are essential for understanding interactions with biological targets (Shirani, Maleki, Asadi, & Dinari, 2021).
作用機序
Target of Action
Compounds with similar structures, such as 2-(1,3-thiazol-4-yl)-1h-benzimidazole-5-sulfonamide, have been found to interact withCarbonic Anhydrase 2 .
Mode of Action
Related compounds have been shown to interact with their targets, leading to various physiological effects .
Biochemical Pathways
Thiazole-containing compounds have been reported to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole-containing compounds have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can affect the action of many drugs .
将来の方向性
生化学分析
Biochemical Properties
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to receptor proteins, modulating their signaling pathways. These interactions are crucial for understanding the compound’s potential therapeutic effects .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In normal cells, this compound can influence cell proliferation and differentiation, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cells. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle, altering energy production and cellular respiration. These metabolic interactions are essential for understanding the compound’s effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, influencing its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, influencing energy production and apoptosis. Alternatively, it can accumulate in the nucleus, affecting gene expression and DNA repair. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and therapeutic potential .
特性
IUPAC Name |
2-(1,3-thiazol-4-yl)-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNURVJUCHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)

